N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound featuring a triazinoindole core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the indole and triazine rings in its structure suggests potential biological activity, making it a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole core. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . Subsequent bromination and sulfonation steps introduce the bromo and sulfanyl groups, respectively . The final step involves the acylation of the phenyl ring with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe for studying biological processes involving indole and triazine derivatives.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and triazine rings may facilitate binding to these targets, leading to modulation of their activity . Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 8-BROMO-5-METHYL-5H-1,2,4-TRIAZINO(5,6-B)INDOLE-3(2H)-THIONE
- tert-BUTYL-SUBSTITUTED [1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOLS
Uniqueness
N~1~-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to the specific combination of functional groups and the presence of both indole and triazine rings. This structural complexity may confer unique biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H16BrN5O2S |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-[4-[2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C20H16BrN5O2S/c1-11(27)22-14-6-3-12(4-7-14)17(28)10-29-20-23-19-18(24-25-20)15-9-13(21)5-8-16(15)26(19)2/h3-9H,10H2,1-2H3,(H,22,27) |
InChI Key |
LBZYMTAOPPVKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2 |
Origin of Product |
United States |
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